(4,4-difluoropiperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
“(4,4-difluoropiperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .
Scientific Research Applications
Antimicrobial and Anticancer Applications
A series of compounds, including derivatives of pyrazole, have been synthesized for their in vitro antimicrobial and anticancer activity evaluation. Some compounds showed promising results, exhibiting higher anticancer activity compared to the reference drug, doxorubicin, and demonstrating good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
CNS Depressant and Potential Anticonvulsant Properties
Novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized, exhibiting central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Selected compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Inhibition of Fructose-1,6-Bisphosphatase
Research into organofluorine inhibitors identified potential lead compounds for inhibiting fructose-1,6-bisphosphatase (FBPase), with some derivatives showing IC50 values comparable to that of AMP, the natural inhibitor of murine FBPase. This could have implications for managing diseases related to glucose metabolism (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Complex Formation for Chemical Analysis
The compound has been utilized in the preparation of complexes with metals such as iron(II), ruthenium(II), and palladium(II), facilitating studies on the coordination chemistry and potential applications of these complexes in various fields, including catalysis and materials science (Beves, Constable, Housecroft, Neuburger, & Schaffner, 2008).
Future Directions
properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c1-7-9(8(2)15-14-7)10(17)16-5-3-11(12,13)4-6-16/h3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXOYTWDWNCXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-difluoropiperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
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